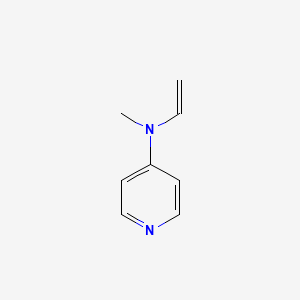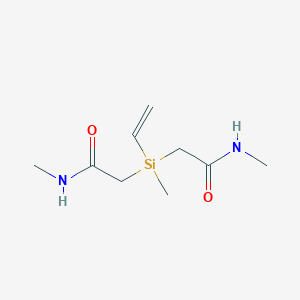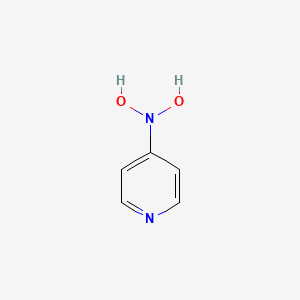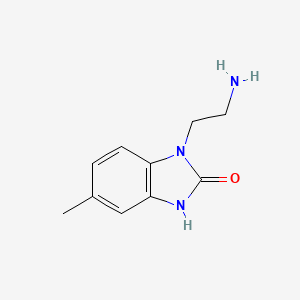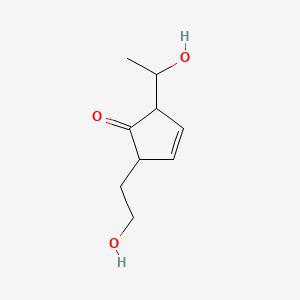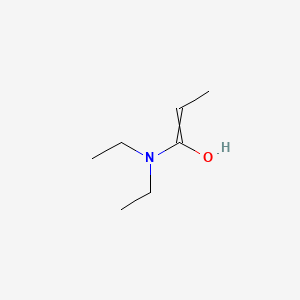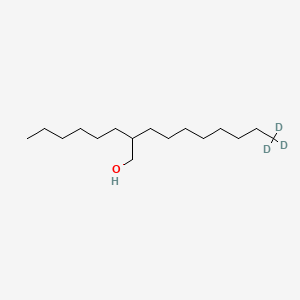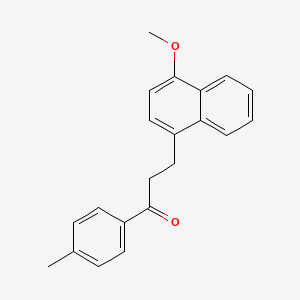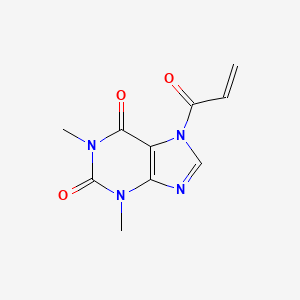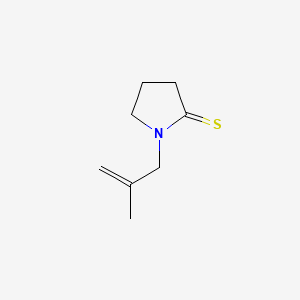![molecular formula C13H22Cl2N2O B13837127 2-[(2R)-4-benzylpiperazin-2-yl]ethanol;dihydrochloride](/img/structure/B13837127.png)
2-[(2R)-4-benzylpiperazin-2-yl]ethanol;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2R)-4-Benzylpiperazin-2-yl]ethanol;dihydrochloride is a chemical compound with the molecular formula C13H22Cl2N2O. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is often used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2R)-4-benzylpiperazin-2-yl]ethanol;dihydrochloride typically involves the reaction of piperazine with benzyl chloride in the presence of a suitable solvent such as ethanol. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The resulting compound is then purified through crystallization or other suitable methods .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and recrystallization ensures the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2R)-4-Benzylpiperazin-2-yl]ethanol;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as sodium azide. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of piperazine, such as benzyl-substituted piperazines and their corresponding alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2-[(2R)-4-Benzylpiperazin-2-yl]ethanol;dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-[(2R)-4-benzylpiperazin-2-yl]ethanol;dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The pathways involved in these interactions are complex and depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[(2R)-4-Benzyl-2-piperazinyl]methanol dihydrochloride: A similar compound with a methanol group instead of an ethanol group.
2-[(2R,5S)-5-Isobutyl-1-propyl-2-piperazinyl]ethanol dihydrochloride: Another derivative with different substituents on the piperazine ring.
Uniqueness
2-[(2R)-4-Benzylpiperazin-2-yl]ethanol;dihydrochloride is unique due to its specific benzyl and ethanol substituents, which confer distinct chemical and biological properties. These properties make it valuable for various research applications and differentiate it from other piperazine derivatives .
Eigenschaften
Molekularformel |
C13H22Cl2N2O |
|---|---|
Molekulargewicht |
293.23 g/mol |
IUPAC-Name |
2-[(2R)-4-benzylpiperazin-2-yl]ethanol;dihydrochloride |
InChI |
InChI=1S/C13H20N2O.2ClH/c16-9-6-13-11-15(8-7-14-13)10-12-4-2-1-3-5-12;;/h1-5,13-14,16H,6-11H2;2*1H/t13-;;/m1../s1 |
InChI-Schlüssel |
QTEPLWCXIRWBDW-FFXKMJQXSA-N |
Isomerische SMILES |
C1CN(C[C@H](N1)CCO)CC2=CC=CC=C2.Cl.Cl |
Kanonische SMILES |
C1CN(CC(N1)CCO)CC2=CC=CC=C2.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



